![molecular formula C20H31ClN2O3 B5962525 3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methylbutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5962525.png)
3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methylbutyl)-4-piperidinyl]oxy}benzamide
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Overview
Description
3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methylbutyl)-4-piperidinyl]oxy}benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is an important chemical compound that has gained significant attention due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methylbutyl)-4-piperidinyl]oxy}benzamide is not fully understood. However, it has been reported to act as a potent inhibitor of the histone deacetylase enzyme. Histone deacetylase inhibitors have been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methylbutyl)-4-piperidinyl]oxy}benzamide have been studied extensively. The compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been reported to have analgesic and anesthetic effects.
Advantages and Limitations for Lab Experiments
3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methylbutyl)-4-piperidinyl]oxy}benzamide has several advantages for lab experiments. The compound is stable and can be easily synthesized. It has also been shown to have potent antitumor and anti-inflammatory effects. However, the compound has some limitations for lab experiments. It is highly toxic and requires careful handling. Additionally, the compound has not been extensively studied in vivo, and its potential side effects are not fully understood.
Future Directions
There are several future directions for the study of 3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methylbutyl)-4-piperidinyl]oxy}benzamide. One potential direction is the study of its potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, the compound could be studied for its potential as an analgesic and anesthetic agent. Further studies are also needed to understand the mechanism of action and potential side effects of the compound.
Synthesis Methods
The synthesis of 3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methylbutyl)-4-piperidinyl]oxy}benzamide involves the reaction of 3-chloro-4-aminobenzamide with 2-methoxyethylamine, followed by the reaction with 1-(2-methylbutyl)-4-piperidone. The final product is obtained by the reaction with hydrochloric acid. The synthesis of this compound has been reported in several research articles.
Scientific Research Applications
3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methylbutyl)-4-piperidinyl]oxy}benzamide has been studied extensively for its potential therapeutic applications. It has been reported to have antitumor, antiviral, and anti-inflammatory properties. The compound has also been studied for its potential as an analgesic and anesthetic agent.
properties
IUPAC Name |
3-chloro-N-(2-methoxyethyl)-4-[1-(2-methylbutyl)piperidin-4-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClN2O3/c1-4-15(2)14-23-10-7-17(8-11-23)26-19-6-5-16(13-18(19)21)20(24)22-9-12-25-3/h5-6,13,15,17H,4,7-12,14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLIHMUNIREVFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NCCOC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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